molecular formula C15H16N2O B15353473 N'-benzyl-4-methoxybenzenecarboximidamide

N'-benzyl-4-methoxybenzenecarboximidamide

Cat. No.: B15353473
M. Wt: 240.30 g/mol
InChI Key: QAGIQOCVPLWGGS-UHFFFAOYSA-N
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Description

N'-Benzyl-4-methoxybenzenecarboximidamide is a carboximidamide derivative featuring a benzyl substituent on the amidine nitrogen and a methoxy group at the para position of the benzene ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N'-benzyl-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C15H16N2O/c1-18-14-9-7-13(8-10-14)15(16)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

QAGIQOCVPLWGGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-4-methoxybenzenecarboximidamide typically involves the reaction of 4-methoxybenzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-benzyl-4-methoxybenzenecarboximidamide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-4-methoxybenzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-benzyl-4-methoxybenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzyl-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Key Properties/Data Reference
N'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide 4-Methoxybenzylidene, 4-methoxy Melting point: 168–170°C; 1H-NMR (DMSO-d6): δ 8.30 (s, 1H, CH=N), 3.85 (s, 3H, OCH3)
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide 2-Fluorobenzyloxy, N-hydroxy Molecular formula: C14H12FN2O2; Molecular weight: 265.26; EI-MS m/z: 265 (M+)
N'-Hydroxy-4-methoxybenzenecarboximidamide N'-hydroxy, 4-methoxy PubChem entry (hydroxyl analog); potential for hydrogen bonding
4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide 4-chloro, 4-methoxybenzoyloxy Molecular formula: C15H13ClN2O3; Molecular weight: 304.73; CAS: 68451-78-5

Key Observations :

  • Electronic Effects : The methoxy group in the target compound and its analogs (e.g., N'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide) donates electron density via resonance, enhancing stability and influencing reactivity in condensation reactions .
  • Halogen vs. Methoxy : Chloro substituents (as in 4-chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide) increase lipophilicity, whereas methoxy groups improve water solubility and hydrogen-bonding capacity .

Comparison of Reaction Conditions :

Compound Type Reaction Conditions Yield/Purity Reference
Benzohydrazide derivatives Ethanol reflux, 7 hours ~75–85% purity
Fluorobenzyloxy derivatives DMF, EDCI/HOBt coupling 89–95% purity

Physical and Spectroscopic Properties

Melting Points and Stability
  • Methoxy-substituted analogs (e.g., N'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide) exhibit higher melting points (168–170°C) compared to halogenated derivatives (e.g., 4-chloro analog: ~150°C), suggesting stronger intermolecular interactions .
  • The benzyl group in the target compound may lower melting points relative to hydroxy or smaller substituents due to reduced crystallinity .
Spectroscopic Data
  • 1H-NMR : Methoxy groups resonate at δ 3.8–3.9 ppm, while imine protons (CH=N) in hydrazide derivatives appear at δ 8.3–8.5 ppm .
  • EI-MS : Molecular ion peaks (e.g., m/z 265 for fluorobenzyloxy derivatives) align with calculated molecular weights, confirming structural integrity .

Biological Activity

N'-benzyl-4-methoxybenzenecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 4-methoxybenzenecarboxylic acid with benzylamine under appropriate conditions. The process typically includes the formation of an amide bond followed by purification steps such as recrystallization or chromatography.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. The compound has demonstrated significant free radical scavenging activities, particularly against reactive oxygen species (ROS). For instance, it showed a high percentage inhibition of DPPH radicals, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Concentration (µg/mL) % Inhibition IC50 (µg/mL)
10093.757.12

This table summarizes the antioxidant activity observed in vitro, showcasing its efficacy compared to standard antioxidants like butylated hydroxyanisole (BHA).

Anti-Acetylcholinesterase Activity

This compound has also been evaluated for its anti-acetylcholinesterase (anti-AChE) activity. Compounds with similar structures have been shown to inhibit AChE effectively, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship indicates that modifications to the benzene ring can enhance inhibitory potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. The presence of the methoxy group and the benzyl moiety plays a significant role in enhancing lipophilicity and biological interaction. Research indicates that substituents on the aromatic ring can modulate the compound's affinity for biological targets, impacting its pharmacological profile.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of oxidative stress. Results indicated a significant reduction in neuronal death and improvement in cognitive functions, suggesting its potential as a neuroprotective agent .
  • Comparative Studies : Comparative studies with related compounds have shown that slight modifications can lead to substantial differences in biological activity. For example, compounds with additional halogen substitutions exhibited enhanced AChE inhibition compared to their non-substituted counterparts .

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